C.I. Direct Green 26, pentasodium salt
Overview
Description
C.I. Direct Green 26, pentasodium salt, is a synthetic dye belonging to the class of sulfonated anthraquinone dyes. It is commonly used in the textile and paper industries to impart a green color to various materials. The compound appears as a dark green powder and is soluble in water but insoluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Direct Green 26, pentasodium salt, involves multiple steps:
Diazotization: 4-Nitrobenzenamine is diazotized and then coupled with 2-Hydroxybenzoic acid.
Reduction: The nitro group is reduced to an amino group.
Condensation: The resulting compound is condensed with 2,4,6-Trichloro-1,3,5-triazine and aniline.
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Preparation: Ensuring the purity and availability of raw materials like 4-Nitrobenzenamine, 2-Hydroxybenzoic acid, and 2,4,6-Trichloro-1,3,5-triazine.
Reaction Control: Maintaining optimal reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity.
Purification: The final product is purified through filtration, washing, and drying to obtain the desired dye.
Chemical Reactions Analysis
Types of Reactions
C.I. Direct Green 26, pentasodium salt, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the azo groups to amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like zinc and ammonia are used.
Substitution: Nucleophiles such as hydroxide ions can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the dye.
Reduction: Amines and other reduced forms of the dye.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
C.I. Direct Green 26, pentasodium salt, has several scientific research applications:
Chemistry: Used as a dye in various chemical reactions and processes.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential cytotoxic effects on human leukemia cells, suggesting possible applications in cancer therapy.
Industry: Widely used in the textile and paper industries for dyeing and printing purposes.
Mechanism of Action
The mechanism of action of C.I. Direct Green 26, pentasodium salt, involves the binding of dye molecules to the fibers of the material being dyed. This binding results in the desired coloration. In biological applications, the compound inhibits the process of chondroitin sulfate biosynthesis in cartilage degradation, which has been suggested as a possible treatment for osteoarthritis and other joint diseases .
Comparison with Similar Compounds
Similar Compounds
- C.I. Direct Green 1
- C.I. Direct Green 6
- C.I. Direct Green 8
Uniqueness
C.I. Direct Green 26, pentasodium salt, is unique due to its specific molecular structure, which includes multiple sulfonate groups that enhance its solubility in water. This property makes it particularly suitable for applications in aqueous environments, such as textile dyeing and biological staining .
Properties
IUPAC Name |
pentasodium;5-[[4-[[4-anilino-6-[[8-hydroxy-7-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H38N12O18S4.5Na/c1-24-14-36(41(80-2)23-35(24)59-61-38-21-32(82(71,72)73)15-25-16-33(83(74,75)76)22-40(64)43(25)38)60-62-45-42(84(77,78)79)18-26-17-31(81(68,69)70)20-37(44(26)46(45)65)53-50-55-48(51-27-6-4-3-5-7-27)54-49(56-50)52-28-8-10-29(11-9-28)57-58-30-12-13-39(63)34(19-30)47(66)67;;;;;/h3-23,63-65H,1-2H3,(H,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H3,51,52,53,54,55,56);;;;;/q;5*+1/p-5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPJPKXFBLUBPI-UHFFFAOYSA-I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-])OC)N=NC4=C(C5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=NC(=NC(=N6)NC7=CC=C(C=C7)N=NC8=CC(=C(C=C8)O)C(=O)[O-])NC9=CC=CC=C9)O.[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H33N12Na5O18S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064305 | |
Record name | C.I. Direct Green 26, pentasodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1333.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6388-26-7 | |
Record name | Chlorantine fast green bll | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006388267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-hydroxy-5-[2-[4-[[4-[[8-hydroxy-7-[2-[4-[2-(8-hydroxy-3,6-disulfo-1-naphthalenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-3,6-disulfo-1-naphthalenyl]amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-, sodium salt (1:5) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Direct Green 26, pentasodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-hydroxy-5-[[4-[[4-[[8-hydroxy-7-[[4-[(8-hydroxy-3,6-disulfo-1-naphthalenyl)azo]-2-methoxy-5-methylphenyl]azo]-3,6-disulfo-1-naphthalenyl]amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]phenyl]azo]-, pentasodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.360 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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